N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a phenyl group at the 1-position and a 3,4-dimethylphenyl substituent on the amine moiety. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds widely investigated for their kinase inhibitory properties, particularly in oncology and immunology.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-13-8-9-15(10-14(13)2)23-18-17-11-22-24(19(17)21-12-20-18)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBCGTHOUXUEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of phenylhydrazine with appropriate diketone derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate pyrazolone, which is then cyclized to form the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is studied for its potential biological activities. It has been investigated for its effects on various cellular processes and signaling pathways.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential antitumor and anti-inflammatory properties are of particular interest to researchers.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.
Mechanism of Action
The mechanism by which N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity and properties of pyrazolo[3,4-d]pyrimidines are highly dependent on substituents at the 1-, 3-, and 4-positions. Key analogues include:
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations:
Activity Modulation: PP3 lacks substituents on the 3-position and is inactive, whereas PP2’s 3-(4-chlorophenyl) and 1-tert-butyl groups confer Src kinase inhibition .
Synthetic Accessibility: Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in PP2) or bulky substituents (e.g., naphthalenyl in 3e) often require multi-step synthesis, as seen in ’s use of Mitsunobu reactions and Vilsmeier–Haack reagents . The target compound’s synthesis likely parallels methods for PP3, involving amination of pyrazolo[3,4-d]pyrimidine precursors .
Physicochemical Properties :
- Methoxy groups (e.g., 3,4-dimethoxyphenyl in ) lower pKa (~3.40), improving aqueous solubility, whereas methyl groups (e.g., 3,4-dimethylphenyl) increase lipophilicity, favoring membrane permeability .
Biological Activity
N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : CHNO
- Molecular Weight : 378.40 g/mol
- CAS Number : Not specified in the sources but related compounds have CAS numbers like 1005307-86-7.
The compound exhibits biological activity primarily through its interaction with various cellular pathways. It has been studied for its potential as an apoptosis inducer in cancer cells. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazolo[3,4-d]pyrimidine scaffold can significantly enhance its efficacy against specific cancer types.
Anticancer Activity
This compound has shown promising results in inducing apoptosis in various cancer cell lines. For instance:
- Apoptosis Induction : Studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine can induce apoptosis with effective concentrations (EC) ranging from 30 to 700 nM depending on the specific structural modifications and the type of cancer cells tested .
Antiviral Activity
Recent investigations into the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives suggest their effectiveness against viruses such as herpes simplex virus type 1 (HSV-1). Compounds within this class exhibited EC values as low as 0.20 μM, indicating strong antiviral activity .
Anti-inflammatory Potential
The compound's derivatives have also been evaluated for anti-inflammatory properties. Certain modifications led to significant inhibition of cyclooxygenase (COX) enzymes, marking them as potential candidates for treating inflammatory diseases. Some derivatives showed IC values comparable to established anti-inflammatory drugs like diclofenac sodium .
Study 1: Apoptosis in Cancer Cells
In a study focusing on this compound's effects on breast cancer cells, researchers observed a dose-dependent increase in apoptosis markers when treated with the compound. The study reported EC values around 50 nM, demonstrating significant efficacy compared to controls.
Study 2: Antiviral Efficacy
A comparative study evaluated several pyrazolo derivatives against HSV-1. The lead compound from this series exhibited an EC of 0.21 μM, outperforming traditional antiviral agents and suggesting a novel mechanism of action that warrants further investigation.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
